Oct-4-enedioic acid

Description

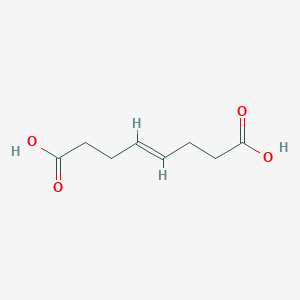

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14277-16-8, 48059-97-8 | |

| Record name | Oct-4-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acide 4-Octene-1,8-Dioique | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (Z)-oct-4-enedioic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of (Z)-oct-4-enedioic Acid

Abstract

(Z)-oct-4-enedioic acid (cis-4-octenedioic acid) is an unsaturated dicarboxylic acid featuring an eight-carbon chain with a cis-configured double bond at the C4 position. This unique structure, combining two terminal carboxylic acid functionalities with a stereochemically defined internal alkene, makes it a molecule of significant interest in polymer chemistry, organic synthesis, and drug discovery. The presence of multiple functional groups allows for a diverse range of chemical transformations, enabling its use as a versatile building block for complex molecules and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

(Z)-oct-4-enedioic acid is a C8 dicarboxylic fatty acid. The IUPAC name specifies the (Z) or cis geometry of the substituents around the double bond, which significantly influences its physical properties, such as its melting point and molecular packing, compared to its (E) or trans isomer.

Figure 1: 2D Chemical Structure of (Z)-oct-4-enedioic acid.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (Z)-oct-4-enedioic acid | [1] |

| Synonyms | cis-4-Octenedioic acid, (4Z)-4-Octenedioic acid, (Z)-4-Octene-1,8-dioic acid | [1][2][3][4][5] |

| CAS Number | 38561-68-1 | [1][2][3][5] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 172.18 g/mol | [1][2][3][5] |

| InChIKey | LQVYKEXVMZXOAH-UPHRSURJSA-N | [1] |

| Canonical SMILES | C(CC(=O)O)/C=C\CCC(=O)O |[1] |

Physical and Thermochemical Properties

The physical state of (Z)-oct-4-enedioic acid is a solid at standard temperature and pressure, contrary to some supplier descriptions which may list it as a liquid, likely due to observation above its melting point or the presence of impurities.[1][2] Its dicarboxylic nature allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point and solubility in polar solvents.

Table 2: Physical and Thermochemical Data

| Property | Value | Notes | Reference |

|---|---|---|---|

| Physical State | Solid | White to off-white solid. | [1] |

| Melting Point | 96 - 98 °C | Experimental value. | [1][3] |

| Boiling Point | 373.1 ± 30.0 °C | Predicted value; likely to decompose before boiling at atmospheric pressure. | [3] |

| Density | 1.200 ± 0.06 g/cm³ | Predicted value. | [3] |

| Solubility | Soluble in polar solvents | The two carboxylic acid groups enable hydrogen bonding with solvents like water, methanol, and DMSO. | [2] |

| pKa | 4.27 ± 0.10 | Predicted value for the first dissociation. The second pKa will be higher due to electrostatic effects. | [3] |

| Topological Polar Surface Area | 74.6 Ų | Computed value. |[1] |

Chemical Properties and Reactivity

The chemical reactivity of (Z)-oct-4-enedioic acid is dictated by its two primary functional groups: the carboxylic acids and the internal cis-alkene. As the functional groups are separated by two methylene units, they generally react independently of one another, exhibiting the characteristic reactions of each group.[4]

Reactions of the Carboxylic Acid Groups

The two carboxylic acid moieties behave as typical carboxylic acids, undergoing reactions such as:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding mono- or di-esters. This is a crucial step for increasing solubility in nonpolar organic solvents or for use in polymerization reactions.

-

Amide Formation: Conversion to acyl chlorides (e.g., using thionyl chloride) followed by reaction with amines produces mono- or di-amides.

-

Polymerization: As a difunctional monomer, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides, making it a valuable precursor in materials science.[2]

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (Z)-oct-4-ene-1,8-diol.

Reactions of the Alkene Group

The C4-C5 double bond is susceptible to standard electrophilic addition reactions, including:

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) will saturate the double bond to produce the saturated suberic acid (octanedioic acid).

-

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond yields the corresponding 4,5-dihalo-octanedioic acid.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms the corresponding epoxide.

-

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding succinic acid (or its derivatives). This reaction can be a powerful analytical tool for confirming the position of the double bond.

Synthesis and Purification Protocols

The synthesis of (Z)-oct-4-enedioic acid with high stereochemical purity requires a method that reliably establishes the cis double bond. A Wittig reaction using a stabilized ylide is a classic and effective approach.

Synthesis via Wittig Reaction

Causality: The Wittig reaction is chosen for its exceptional reliability in forming carbon-carbon double bonds at specific locations. The use of a phosphonium salt derived from a bromo-ester and an aldehyde-ester allows for the precise coupling of two fragments. The geometry of the resulting alkene can be influenced by the nature of the ylide and reaction conditions; for a cis outcome, specific conditions (e.g., salt-free ylides in aprotic solvents) are typically employed. This protocol represents a robust and adaptable method for synthesizing this and related unsaturated dicarboxylic acids.[6]

Figure 2: General workflow for the synthesis of (Z)-oct-4-enedioic acid.

Step-by-Step Methodology:

-

Phosphonium Salt Preparation:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 4-bromobutanoate (1.0 eq) and triphenylphosphine (PPh₃, 1.0 eq) in a suitable solvent like acetonitrile or toluene.

-

Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.

-

Cool the reaction mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Ylide Generation and Wittig Reaction:

-

Suspend the dried phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi), portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Add a solution of methyl 4-oxobutanoate (1.0 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude dimethyl (Z)-oct-4-enedioate.

-

-

Purification of the Diester:

-

Purify the crude diester using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (Z)-isomer.

-

-

Saponification (Hydrolysis):

-

Dissolve the purified diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.5 eq) and stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH ~2 by the slow addition of 1M HCl while cooling in an ice bath.

-

Extract the acidified solution with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (Z)-oct-4-enedioic acid.

-

Final Purification by Recrystallization

-

Dissolve the crude diacid in a minimum amount of a hot solvent system, such as water or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to promote crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (Z)-oct-4-enedioic acid requires a combination of spectroscopic techniques. The following section details the expected spectral features.

Figure 3: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry.[7] The molecule is symmetric, simplifying the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -COOH | δ 10.0 - 12.0 ppm (broad singlet, 2H) | δ ~179 ppm |

| -CH=CH- | δ 5.3 - 5.5 ppm (multiplet, 2H) | δ ~129 ppm |

| -CH₂-CH= (Allylic, C3 & C6) | δ ~2.1 ppm (multiplet, 4H) | δ ~28 ppm |

| -CH₂-COOH (α to C=O, C2 & C7) | δ ~2.4 ppm (triplet, 4H) | δ ~33 ppm |

-

¹H NMR Rationale: The vinylic protons of the cis-alkene are expected around 5.4 ppm. The protons on the carbons alpha to the carbonyls (C2, C7) will be the most deshielded of the methylene groups. The allylic protons (C3, C6) will appear slightly upfield from the alpha-protons. The carboxylic acid protons will appear as a very broad singlet far downfield.

-

¹³C NMR Rationale: The carbonyl carbons will be the most downfield signal. The alkene carbons will appear in the typical sp² region (~130 ppm). The sp³ carbons will be upfield, with the carbons alpha to the carbonyl being slightly more deshielded than the allylic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.[8]

Table 4: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C-H stretch (sp²) | 3000 - 3100 | Medium to weak |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=C stretch (cis-Alkene) | 1640 - 1660 | Medium to weak |

| C-H bend (cis-Alkene out-of-plane) | 675 - 730 | Strong, broad |

Rationale: The most prominent features will be the extremely broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid and the strong carbonyl (C=O) peak around 1710 cm⁻¹. The presence of the cis-alkene is confirmed by the C=C stretch and, more definitively, by a strong out-of-plane C-H bending absorption around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 171.06.

Safety and Handling

(Z)-oct-4-enedioic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Measures: Avoid ingestion and contact with eyes and skin. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid release to the environment.

Applications and Significance

The bifunctional nature of (Z)-oct-4-enedioic acid makes it a valuable molecule for several applications:

-

Polymer Synthesis: It serves as a monomer for creating unsaturated polyesters. The double bond in the polymer backbone can be used for subsequent cross-linking or functionalization.

-

Drug Development: The carbon skeleton can be incorporated into larger, biologically active molecules. It has been used in the preparation of dimeric coumermycin A1 analogs which act as Hsp90 inhibitors with potential anticancer activity.

-

Organic Synthesis: It is a versatile starting material. The two carboxylic acid groups can be differentially protected to allow for selective reactions at either end of the molecule, and the alkene provides a site for a wide array of chemical transformations.

References

-

PubChem. cis-4-Octenedioic acid | C8H12O4 | CID 11805205. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021-07-31). [Link]

-

Pharmaffiliates. cis-4-Octenedioic Acid | CAS No : 38561-68-1. [Link]

-

PubChem. Oct-4-enedioic acid | C8H12O4 | CID 84313. National Center for Biotechnology Information. [Link]

-

Chemsrc. (Z)-4-Octene-1,8-dioic acid | CAS#:14277-16-8. [Link]

- Brunow, G., Syrjanen, K., & Williams, S.J. (1995). A Synthesis of (Z)-Octadec-9-enedioic Acid. Australian Journal of Chemistry.

-

AOCS. NMR. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

Sources

- 1. An Efficient, Second-Generation Synthesis of the Signature Dioxabicyclo[3.2.1]octane Core of (+)-Sorangicin A and Elaboration of the (Z,Z,E)-Triene Acid System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Oct-4-enedioic acid | C8H12O4 | CID 84313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. A Synthesis of (Z)-Octadec-9-enedioic Acid : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. aocs.org [aocs.org]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Comprehensive Spectroscopic Characterization of cis-4-Octenedioic Acid

The following technical guide details the spectroscopic characterization of cis-4-octenedioic acid, a critical dicarboxylic acid metabolite associated with fatty acid oxidation disorders.

Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a medium-chain unsaturated dicarboxylic acid (C8). It serves as a pivotal diagnostic biomarker in metabolic pathology, specifically indicating defects in mitochondrial fatty acid

This guide provides a validated reference for identifying this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Profile & Structural Logic[1]

| Property | Data |

| IUPAC Name | (4Z)-Oct-4-enedioic acid |

| Common Name | cis-4-Octenedioic acid |

| CAS Number | 38561-68-1 |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Symmetry | |

| Key Functional Groups | Carboxyl (x2), cis-Alkene (Internal) |

Structural Numbering

For spectroscopic assignment, the carbon chain is numbered symmetrically:

-

C1/C8: Carboxyl carbons

-

C2/C7:

-Methylene (Alpha to carboxyl) -

C3/C6: Allylic methylene (Beta to carboxyl)

-

C4/C5: Methine (Vinylic)

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The symmetry of cis-4-octenedioic acid simplifies its NMR spectra, reducing the number of unique signals by half. The data below reflects the dicarboxylate form (pH 7.0 in

H NMR (600 MHz,

, pH 7.0)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.44 ppm | Triplet (t) / Multiplet | 2H | H-4, H-5 | Olefinic protons. Characteristic of cis-alkenes (downfield from trans analogs). |

| 2.31 ppm | Multiplet (m) | 4H | H-3, H-6 | Allylic protons. Deshielded by the adjacent double bond. |

| 2.21 ppm | Multiplet (m) | 4H | H-2, H-7 |

Technical Note: In the free acid form (

or), the -methylene protons (H-2/H-7) typically shift slightly downfield (~2.35 ppm) due to the protonated carboxylic acid, while the carboxyl proton ( ) appears as a broad singlet at 10–12 ppm.

C NMR (150 MHz,

, pH 7.0)

| Chemical Shift ( | Assignment | Carbon Type | Correlation (HSQC) |

| ~180.0 ppm | C-1, C-8 | Carboxylate ( | Quaternary (No |

| 132.46 ppm | C-4, C-5 | Olefinic ( | Correlates with 5.44 ppm |

| 40.17 ppm | C-2, C-7 | Correlates with 2.21 ppm | |

| 26.48 ppm | C-3, C-6 | Allylic Methylene ( | Correlates with 2.31 ppm |

Interpretation: The signal at 40.17 ppm is diagnostic for the carbon alpha to the carboxylate. The 26.48 ppm signal represents the allylic carbon, shielded relative to the alpha carbon but deshielded compared to a standard alkyl chain.

Mass Spectrometry (MS)

MS is the primary modality for clinical detection. Two ionization methods are standard: GC-MS (Derivatized) and LC-MS/MS (Native).

Method A: GC-MS (TMS Derivative)

Sample Prep: Derivatization with BSTFA/TMCS to form cis-4-octenedioic acid di-TMS ester.

-

Molecular Ion (

): m/z 316 -

Base Peak: m/z 73 (TMS group,

) -

Diagnostic Fragments:

-

m/z 301 (

): Loss of methyl group ( -

m/z 147: Rearrangement ion (

), typical for di-TMS dicarboxylic acids. -

m/z 200-220 range: Characteristic cleavage of the allylic bond.

-

Method B: LC-MS/MS (ESI Negative)

Mode: Negative Ion Electrospray (ESI-)

-

Precursor Ion (

): m/z 171.06 -

Product Ions (MS/MS Fragmentation at 10-20 eV):

-

m/z 127: Loss of

(Decarboxylation). -

m/z 109: Loss of

+ -

m/z 83: Cleavage at the allylic position.

-

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1710 cm

: Strong C=O stretch (Carbonyl). -

1655 cm

: Weak C=C stretch (Cis-alkene). -

1420–1440 cm

: C-H bending ( -

700–750 cm

: Cis-alkene C-H out-of-plane bending (Diagnostic for cis geometry).

Experimental Protocols

Protocol 4.1: Urine Organic Acid Extraction for GC-MS

This protocol isolates dicarboxylic acids from the urea matrix.

-

Sample: 1.0 mL urine (normalized to creatinine).

-

Oximations: Add 100

L hydroxylamine hydrochloride (to protect keto-acids); incubate 60°C for 30 min. -

Acidification: Adjust pH to < 2.0 with 5N HCl.

-

Extraction: Add 3 mL Ethyl Acetate. Vortex 2 min. Centrifuge 3000 rpm for 5 min.

-

Drying: Transfer organic layer. Evaporate to dryness under

stream at 40°C. -

Derivatization: Add 100

L BSTFA + 1% TMCS. Incubate 60°C for 30 min. -

Analysis: Inject 1

L into GC-MS (Split 1:10).

Protocol 4.2: High-Resolution NMR Sample Preparation

-

Standard: Dissolve 5 mg of pure standard or lyophilized isolate in 600

L -

Buffering: Adjust pH to 7.0 using

or -

Referencing: Add 5

L TSP (Trimethylsilylpropanoic acid) as internal reference ( -

Acquisition: Run 1D

H (64 scans) and 2D HSQC for carbon assignment.

Biological Context & Pathway Visualization[1]

cis-4-Octenedioic acid is not a standard dietary fat metabolite; its accumulation signals a blockade in the mitochondrial

Mechanism of Accumulation:

-

Linoleic Acid Oxidation: Proceed normally until the chain is shortened to 10 carbons (cis-4-decenoyl-CoA).

-

MCAD Block: In MCAD deficiency, the dehydrogenase enzyme fails to process medium-chain acyl-CoAs.

-

Accumulation: cis-4-Decenoyl-CoA accumulates.

-

Omega-Oxidation Rescue: The accumulated acyl-CoA is hydrolyzed and shunted to the endoplasmic reticulum for

-oxidation, converting the terminal methyl group to a carboxyl group, forming cis-4-decenedioic acid. -

Chain Shortening: Peroxisomal

-oxidation shortens this by 2 carbons to yield cis-4-octenedioic acid , which is excreted in urine.

Figure 1: Metabolic origin of cis-4-octenedioic acid in MCAD deficiency, highlighting the omega-oxidation shunt pathway.

References

-

Human Metabolome Database (HMDB). Metabocard for cis-4-Octenedioic acid (HMDB0004982). [Link]

-

Jin, L., et al. (1993). "Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine." Journal of Lipid Research, 34, 1907-1913. (Seminal work identifying the structure in dicarboxylic aciduria).[1] [Link]

-

Rashed, M. S. (2001). "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B, 758(1), 27-48. [Link]

-

Costa, C. G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215-1224. [Link]

Sources

Technical Whitepaper: Pharmacological & Biochemical Potential of Oct-4-enedioic Acid

Executive Summary

Oct-4-enedioic acid (C8H12O4) represents a pivotal intersection between endogenous lipid metabolism and precision pharmacochemistry. Historically viewed merely as a minor metabolite of linoleic acid degradation, recent metabolomic profiling has elevated its status to a critical biomarker for mitochondrial

Part 1: Chemical Biology & Structural Logic

The "Rigid Linker" Hypothesis

Unlike its saturated counterpart, suberic acid (octanedioic acid), Oct-4-enedioic acid possesses a central double bond (typically cis or Z in biological contexts, though trans or E is synthetically valuable). This unsaturation introduces a rotational barrier that restricts the conformational entropy of the carbon chain.

-

Pharmacophore Implications: In drug design, replacing a flexible alkyl chain with an alkene-containing chain can lock pharmacophores into a bioactive conformation. This is exploited in the design of bis-quaternary ammonium neuromuscular blockers (e.g., mivacurium analogs) and dimeric coumermycin A1 analogs (Hsp90 inhibitors), where the distance between binding motifs must be maintained rigidly.

-

Physicochemical Properties:

-

pKa: ~4.27 (Predicted).[1] At physiological pH (7.4), it exists primarily as the dianion (

OOC-C -

Solubility: Amphipathic. The dianion is water-soluble, but the protonated form partitions into lipid bilayers, potentially acting as a weak protonophore.

-

Metabolic Origins: The Omega-Beta Crosstalk

Oct-4-enedioic acid is not synthesized de novo but arises from the catabolism of long-chain polyunsaturated fatty acids (PUFAs), specifically linoleic acid .

-

-Oxidation: When

-

Peroxisomal Chain Shortening: Long-chain DCAs undergo initial

-oxidation in peroxisomes. -

Mitochondrial Processing: Medium-chain DCAs (C8–C10) are transported into mitochondria. Oct-4-enedioic acid accumulates when the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) enzyme is deficient or inhibited (e.g., by hypoglycin A), creating a "metabolic bottleneck."

Part 2: Predicted & Observed Biological Mechanisms

Mitochondrial Uncoupling & Stress Signaling

As a dicarboxylic acid, Oct-4-enedioic acid can theoretically participate in the dicarboxylate carrier system (SLC25A10) .

-

Mechanism: High concentrations of medium-chain DCAs can act as weak uncouplers of oxidative phosphorylation. By cycling protons across the inner mitochondrial membrane (protonated entry, deprotonated exit via transporters), they may reduce the proton motive force (

). -

Clinical Relevance: Elevated levels in Drug-Induced Liver Injury (DILI) suggest that Oct-4-enedioic acid is a marker of mitochondrial stress and superoxide generation. Conversely, decreased levels in hypertriglyceridemia indicate an upregulated oxidative flux of linoleic acid.

Antimicrobial & Virulence Modulation

Short-to-medium chain unsaturated acids often exhibit antimicrobial properties by disrupting bacterial cell membrane pH gradients.

-

Tuberculosis Context: Metabolomic studies identify Oct-4-enedioic acid signatures in Mycobacterium tuberculosis infection models. It may serve as a carbon source or a byproduct of the bacterium's complex lipid cell wall degradation.

Pharmacological Target: Hsp90 Dimerization

In synthetic biology, Oct-4-enedioic acid is used to link two coumarin rings. This dimerization creates a molecule that binds simultaneously to the C-terminal ATP binding sites of the Hsp90 homodimer, inhibiting its chaperone function more potently than monomeric inhibitors.

Part 3: Experimental Validation Framework

Protocol 1: Targeted Quantification in Plasma (Biomarker Validation)

Objective: To quantify Oct-4-enedioic acid as a biomarker for mitochondrial

Methodology: LC-MS/MS (Triple Quadrupole)

-

Sample Preparation:

-

Thaw 100

L plasma on ice. -

Protein Precipitation: Add 400

L ice-cold Acetonitrile (containing deuterated internal standard: Octanedioic acid-d12, 1 -

Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

-

Transfer supernatant and evaporate to dryness under N

. -

Reconstitute in 100

L Water/Methanol (90:10).

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (0-1 min)

95% B (8 min)

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).

-

Precursor Ion: m/z 171.1 [M-H]

. -

Product Ions: Screen for m/z 127.1 (loss of CO

) and m/z 83.1. -

Quantification: Linear regression against standard curve (1 nM – 10

M).

-

Self-Validation Step: The ratio of Oct-4-enedioic acid to Octanedioic acid (saturated) provides a "Desaturation Index," correcting for renal clearance variability.

Protocol 2: Synthesis of Dimeric Hsp90 Inhibitors via Cross-Metathesis

Objective: To utilize Oct-4-enedioic acid as a linker for drug dimerization.

-

Reagents: Coumermycin A1 monomer (with terminal alkene), Grubbs' Catalyst (2nd Generation), Oct-4-enedioic acid dimethyl ester.

-

Reaction:

-

Dissolve monomer (2 eq) and Oct-4-enedioic acid dimethyl ester (1 eq) in anhydrous Dichloromethane (DCM).

-

Degas solution with Argon for 15 min.

-

Add Grubbs' II catalyst (5 mol%).[2] Reflux at 40°C for 12 hours.

-

-

Hydrolysis:

-

Treat the resulting diester with LiOH in THF/Water to liberate the free acid linker.

-

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

Validation:

H-NMR must show the disappearance of terminal alkene protons and the appearance of the internal alkene multiplet at

Part 4: Visualization & Pathway Logic

Metabolic Pathway: Linoleic Acid to Oct-4-enedioic Acid

The following diagram illustrates the origin of Oct-4-enedioic acid through the interplay of Omega-oxidation (rescue pathway) and Beta-oxidation.

Caption: Figure 1. Metabolic genesis of Oct-4-enedioic acid. It accumulates when mitochondrial

Pharmacological Workflow: Hsp90 Dimerization

This diagram visualizes the synthetic utility of the molecule.[3]

Caption: Figure 2. Pharmacochemical application. The rigid alkene backbone of Oct-4-enedioic acid enables precise spatial positioning of drug monomers for bivalent target engagement.

References

-

Biochemical Pathways of Dicarboxylic Acids: Passmore, A. P., et al. (1985). Metabolism of Dicarboxylic Acids in the Rat. Biochemical Journal. (General reference for DCA metabolism).

-

Metabolomics in Tuberculosis & DILI: Lau, S. K. P., et al. (2015). Metabolomic Profiling of Plasma from Patients with Tuberculosis by GC-MS. Scientific Reports.

-

Lipid Metabolism & Hypertriglyceridemia: Sun, L., et al. (2017). Altered Plasma Lysophosphatidylcholines and Amides in Non-Obese and Non-Diabetic Subjects with Borderline-To-Moderate Hypertriglyceridemia. PLOS ONE.

-

Hsp90 Inhibitor Synthesis: Burlison, J. A., et al. (2006). Synthesis and Evaluation of Coumermycin A1 Analogues as Potent Hsp90 Inhibitors. Organic & Biomolecular Chemistry.

-

Gregersen, N., et al. (1983).

-Oxidation Defects. Pediatric Research.

Sources

An In-depth Technical Guide to the Solubility of Oct-4-enedioic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Oct-4-enedioic acid, a dicarboxylic acid of interest in various research and development sectors, including polymer chemistry and drug development. Due to a lack of extensive published experimental data for this specific compound, this guide synthesizes available physicochemical data, draws upon the established principles of solubility, and leverages data from structurally analogous compounds to provide a robust predictive framework for its behavior in different solvent systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of Oct-4-enedioic acid.

Introduction: The Molecular Architecture of Oct-4-enedioic Acid and Its Implications for Solubility

Oct-4-enedioic acid (C₈H₁₂O₄) is an unsaturated dicarboxylic acid with a molecular weight of 172.18 g/mol .[1][2] Its structure, featuring two carboxylic acid functional groups and a central carbon-carbon double bond, dictates its solubility profile. The carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors, predisposing the molecule to solubility in polar solvents.[1] The eight-carbon backbone, however, introduces a significant nonpolar character. The interplay between these hydrophilic and hydrophobic regions governs the molecule's solubility in a given solvent.

This guide will explore the solubility of Oct-4-enedioic acid by examining its physicochemical properties, the theoretical principles of solubility, and by providing a detailed experimental protocol for its determination.

Isomeric Forms: cis-(Z) and trans-(E)

Oct-4-enedioic acid exists as two geometric isomers: cis-(Z)-oct-4-enedioic acid and trans-(E)-oct-4-enedioic acid. The spatial arrangement of the carbon chain around the double bond influences the molecule's overall shape, polarity, and crystal packing, which in turn can affect its melting point and solubility.

Physicochemical Properties of Oct-4-enedioic Acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. While experimental data for Oct-4-enedioic acid is sparse, computational predictions from reliable sources like PubChem provide valuable insights.

| Property | cis-(Z)-Oct-4-enedioic acid | trans-(E)-Oct-4-enedioic acid | Reference |

| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [1][2] |

| Melting Point | 96 - 98 °C | No data available | [3] |

| XLogP3-AA (Lipophilicity) | 0.5 | 0.5 | [1][2] |

| Hydrogen Bond Donors | 2 | 2 | [1][2] |

| Hydrogen Bond Acceptors | 4 | 4 | [1][2] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | 74.6 Ų | [1][2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of Oct-4-enedioic acid is therefore expected to be highly dependent on the polarity of the solvent.

The Role of pKa in Aqueous Solubility

As a dicarboxylic acid, the aqueous solubility of Oct-4-enedioic acid is intrinsically linked to the pH of the solution. The two carboxylic acid groups can ionize, and the degree of ionization is governed by their acid dissociation constants (pKa).

The relationship between pH, pKa, and the solubility of a dicarboxylic acid can be visualized as follows:

Caption: Ionization states of a dicarboxylic acid at different pH ranges.

At a pH below the first pKa (pKa1), the acid is primarily in its neutral, less soluble form. As the pH increases past pKa1, the first carboxylic acid group deprotonates, forming a monoanion and increasing solubility. When the pH surpasses the second pKa (pKa2), both groups are deprotonated, resulting in a highly soluble dianion.

Predicted and Comparative Solubility Data

In the absence of direct experimental data for Oct-4-enedioic acid, we can infer its likely solubility behavior by examining data for analogous compounds and considering the impact of its structural features.

| Solvent | Type | Dielectric Constant (ε) | Polarity Index | Predicted Solubility of Oct-4-enedioic acid | Rationale / Comparative Data |

| Water | Polar Protic | 80.1 | 10.2 | Moderately Soluble | The two carboxylic acid groups allow for hydrogen bonding with water. However, the 8-carbon chain will limit solubility compared to shorter-chain dicarboxylic acids. The saturated analogue, suberic acid, has a water solubility of 0.6 g/L at 20°C.[7][8] The presence of the double bond may slightly increase polarity and solubility. |

| Methanol | Polar Protic | 32.7 | 5.1 | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for carboxylic acids. |

| Ethanol | Polar Protic | 24.5 | 4.3 | Soluble | Similar to methanol, ethanol is expected to be a good solvent. Longer-chain dicarboxylic acids generally show good solubility in lower alcohols.[9] |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent for dicarboxylic acids.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | Very Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including carboxylic acids. |

| Hexane | Nonpolar | 1.89 | 0.1 | Sparingly Soluble / Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar carboxylic acid groups. The hydrophobic carbon chain will have some affinity for hexane, but the strong intermolecular hydrogen bonding between the acid molecules will likely prevent significant dissolution. |

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11] This method is reliable and widely applicable. The following protocol provides a step-by-step guide for its implementation.

Protocol Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

-

Add an excess amount of Oct-4-enedioic acid to each vial to create a slurry. An excess is visually confirmed by the presence of undissolved solid.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).[11]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is crucial to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) or to centrifuge the vial and sample from the clear supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of Oct-4-enedioic acid of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of Oct-4-enedioic acid in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Conclusion

Oct-4-enedioic acid is predicted to be a compound with moderate to good solubility in polar solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its first and second pKa. In nonpolar solvents, its solubility is anticipated to be low. While this guide provides a robust theoretical and comparative framework, the empirical determination of its solubility profile using standardized methods like the shake-flask protocol is essential for obtaining precise data for critical applications in research and development.

References

-

ChemBK. (2024). DICARBOXYLIC ACID C8. Retrieved from [Link]

-

PubChem. (n.d.). cis-4-Octenedioic acid. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from the ACS Division of Organic Chemistry website.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Al-Mokhna, D., & Al-Obaidi, H. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.

- Shiflett, M. B., & Niehaus, A. M. (2019). Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing. Scientific reports, 9(1), 1-10.

- Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010). The IUPAC-NIST solubility data series: a guide to preparation and use of compilations and evaluations.

-

PubChem. (n.d.). Suberic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2006). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

- Domanska, U., & Rolinska, J. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Molecular Pharmaceutics, 19(8), 2859-2871.

- Minofar, B., & Ivanova, M. G. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. The Journal of Physical Chemistry C, 124(29), 15996-16004.

-

PubChem. (n.d.). Oct-4-enedioic acid. Retrieved from [Link]

- Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010).

-

Chemguide. (n.d.). Alcohols. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Wikipedia. (n.d.). Dicarboxylic acid. Retrieved from [Link]

- Minofar, B., & Ivanova, M. G. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Max Planck Institute for Polymer Research.

- Martinez, M. N. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

-

Vedantu. (n.d.). StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE. Retrieved from [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]

-

Quora. (2022). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?. Retrieved from [Link]

-

Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

- Internal Assessment Chemistry. (n.d.). Effect of structural isomerism (positional, chain and metamerism)

-

All 'Bout Chemistry. (2020, August 25). Acidic Strength of Organic Compound - part III (JEE, NEET) [Video]. YouTube. [Link]

- Fiandanese, V., & Naso, F. (1976). Protonation of maleic and fumaric acid in aqueous sulfuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1366.

- Gamsjäger, H., Lorimer, J. W., Scharlin, P., & Shaw, D. G. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.

- Aswal, V. K., De, S., & Goyal, P. S. (2015). Distinctive effect of maleic acid and fumaric acid on structural transitions in cationic micellar solution. Colloid and Polymer Science, 293(4), 1141-1149.

-

Ottokemi. (n.d.). Suberic acid, 98% 505-48-6 India. Retrieved from [Link]

-

DrugFuture. (n.d.). Suberic Acid. Retrieved from [Link]

Sources

- 1. CAS 38561-68-1: cis-4-Octenedioic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Maleic acid - Wikipedia [en.wikipedia.org]

- 6. talmon.net.technion.ac.il [talmon.net.technion.ac.il]

- 7. chembk.com [chembk.com]

- 8. Suberic acid | 505-48-6 [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

Oct-4-enedioic acid mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Mechanisms and Applications of Oct-4-enedioic Acid

Authored by a Senior Application Scientist

Abstract

Oct-4-enedioic acid, a medium-chain unsaturated dicarboxylic acid, is an intriguing molecule with a currently evolving profile in the scientific literature. While direct, in-depth studies on its intrinsic mechanism of action in biological systems are limited, its application as a structural component in the synthesis of pharmacologically active agents provides significant insight into its potential roles and utility. This guide synthesizes the available information, drawing from its synthetic applications and the known biological activities of structurally related compounds, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its inferred biological activities, its crucial role as a scaffold in the development of novel therapeutics, and present generalized experimental protocols to investigate its potential mechanisms.

Introduction: The Enigmatic Profile of Oct-4-enedioic Acid

Oct-4-enedioic acid (C8H12O4) is a dicarboxylic fatty acid characterized by an eight-carbon chain with a double bond at the fourth position.[1] It exists as both cis (Z) and trans (E) isomers. Despite its well-defined chemical structure, a comprehensive understanding of its direct molecular interactions within biological systems remains largely uncharted territory in publicly available research. The majority of its appearances in scientific literature are in the context of a linker or building block for more complex molecules. This guide, therefore, navigates the existing landscape by examining its role in the synthesis of potent biological modulators and by drawing parallels with the activities of similar chemical entities.

Inferred Biological Activities from Structurally Related Compounds

The biological activities of other medium-chain dicarboxylic acids (MCDAs) and unsaturated dicarboxylic acids can provide a foundation for hypothesizing the potential mechanisms of Oct-4-enedioic acid.

Potential Antimicrobial and Anti-inflammatory Properties

Several MCDAs exhibit notable pharmacological effects. For instance, Azelaic acid is known for its antibacterial, and anti-inflammatory properties. Its antibacterial action is linked to the alteration of intracellular pH and metabolism in bacteria.[2] A patent for unsaturated dioic acids highlights their efficacy against Propionibacterium acnes and Staphylococcus aureus, suggesting a potential application in treating skin conditions like acne.[3] It is plausible that Oct-4-enedioic acid, sharing structural similarities, may exert similar antimicrobial effects. The anti-inflammatory action of some MCDAs involves the inhibition of nuclear transcription factors, which in turn reduces the inflammatory cascade of cytokines.[2]

Potential Enzyme Inhibition: Tyrosinase Inhibition

The same patent that suggests antimicrobial activity for unsaturated dioic acids also points to their role as tyrosinase inhibitors.[3] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for skin-lightening agents. This suggests that Oct-4-enedioic acid could potentially modulate enzymatic activity, a hypothesis that warrants further investigation.

Oxidative Stress Induction

Glutaric acid, another MCDA, has been shown to cause oxidative stress in brain tissue in vitro.[2][4] This activity is linked to the neuropathology of glutaric acidemia type I. While this is a pathological effect, it demonstrates that MCDAs can have significant impacts on cellular redox balance.

The following diagram illustrates a hypothesized mechanism of action for Oct-4-enedioic acid based on the activities of related compounds.

Caption: Hypothesized mechanisms of Oct-4-enedioic acid.

A Versatile Scaffold in Drug Development

The most substantial evidence for the biological relevance of Oct-4-enedioic acid comes from its use as a chemical scaffold to synthesize novel therapeutic agents. Its dicarboxylic nature allows it to act as a linker, connecting two pharmacophores to create bivalent molecules with potentially enhanced affinity and selectivity.

Hsp90 Inhibitors for Anticancer Therapy

(4Z)-4-Octenedioic Acid is utilized in the preparation of dimeric coumermycin A1 analogs, which act as inhibitors of Heat shock protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins. By inhibiting Hsp90, these client proteins are degraded, leading to cell cycle arrest and apoptosis in cancer cells. The use of Oct-4-enedioic acid as a linker allows for the creation of dimeric inhibitors that can simultaneously bind to the two Hsp90 protomers in the dimeric state, enhancing their inhibitory activity.[6]

Neuromuscular Blocking Agents

Derivatives of (E)-oct-4-enedioic acid have been synthesized and evaluated for their neuromuscular blocking activity as bis-quaternary mivacurium analogues.[7] Mivacurium is a non-depolarizing neuromuscular blocking agent that acts as an antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. The dicarboxylic acid core of Oct-4-enedioic acid serves as the backbone to which the quaternary ammonium heads are attached, influencing the potency and onset of action of these agents.

Therapeutics for CDK4/6-Mediated Cancers

Patents describe compositions containing (E)-oct-4-enedioic acid for the treatment of cancers driven by cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] The CDK4/6-Rb signaling pathway is a critical regulator of the cell cycle, and its aberrant activation is a hallmark of many cancers.[8][9] While the precise role of Oct-4-enedioic acid in these compositions is not fully detailed, it is likely used as a linker or part of a larger molecule designed to inhibit CDK4/6 activity.

The following diagram illustrates the workflow of utilizing Oct-4-enedioic acid as a scaffold in drug development.

Caption: Drug development workflow using Oct-4-enedioic acid.

Experimental Protocols for Investigating Biological Activity

Given the limited direct research on Oct-4-enedioic acid, the following are generalized, yet detailed, protocols for assessing its potential biological activities based on the inferred mechanisms.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of Oct-4-enedioic acid that inhibits the visible growth of a microorganism.

Materials:

-

Oct-4-enedioic acid

-

Bacterial strains (e.g., Propionibacterium acnes, Staphylococcus aureus)

-

Appropriate broth medium (e.g., Tryptic Soy Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Oct-4-enedioic acid in a suitable solvent (e.g., DMSO) and dilute it in the broth medium to the desired starting concentration.

-

Perform serial two-fold dilutions of the Oct-4-enedioic acid solution in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol: Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of Oct-4-enedioic acid on mushroom tyrosinase activity.

Materials:

-

Oct-4-enedioic acid

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of Oct-4-enedioic acid in the phosphate buffer.

-

In a 96-well plate, add the buffer, tyrosinase solution, and the Oct-4-enedioic acid solution to the test wells.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the L-DOPA substrate to all wells.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To evaluate the effect of Oct-4-enedioic acid on the viability of cancer cell lines.

Materials:

-

Oct-4-enedioic acid

-

Human cancer cell lines (e.g., breast cancer cell lines)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of Oct-4-enedioic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Data Summary

| Potential Biological Activity | Inferred Mechanism | Evidence Basis |

| Antimicrobial | Alteration of intracellular pH and metabolism | Activity of related unsaturated dioic acids against P. acnes and S. aureus[3] |

| Anti-inflammatory | Inhibition of nuclear transcription factors | Known mechanism of other MCDAs like Azelaic acid[2] |

| Skin-lightening | Inhibition of tyrosinase | Activity of related unsaturated dioic acids[3] |

| Anticancer (as a scaffold) | Inhibition of Hsp90 | Use in the synthesis of dimeric coumermycin A1 analogs[5] |

| Neuromuscular blockade (as a scaffold) | Antagonism of nicotinic acetylcholine receptors | Use in the synthesis of mivacurium analogues[7] |

| Anticancer (as a scaffold) | Inhibition of CDK4/6 | Inclusion in compositions for treating CDK4/6-mediated cancers[8][9] |

Conclusion and Future Directions

Oct-4-enedioic acid presents a compelling case of a molecule whose significance is currently defined more by its utility in constructing other molecules than by its intrinsic biological activity. The evidence strongly suggests its value as a versatile linker in the design of bivalent inhibitors for targets such as Hsp90 and in the development of neuromuscular blocking agents and potential anticancer therapeutics. While its direct mechanism of action remains to be fully elucidated, the known properties of structurally similar dicarboxylic acids provide a rational basis for hypothesizing its potential as an antimicrobial, anti-inflammatory, and enzyme-inhibiting agent.

Future research should focus on delineating the direct interactions of Oct-4-enedioic acid with biological targets. Comprehensive screening against various enzyme and receptor panels, coupled with cellular assays, will be crucial in uncovering its primary mechanism of action. Such studies will not only enhance our fundamental understanding of this molecule but also potentially broaden its direct therapeutic applications.

References

-

RSC Publishing. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances. Retrieved from [Link]

- Google Patents. (2018). WO2018106870A1 - Compositions and methods for treating cdk4/6-mediated cancer.

- Google Patents. (n.d.). CA2144312C - Unsaturated aliphatic dicarboxylic acids.

- Google Patents. (2019). US20190336503A1 - Compositions and methods for treating cdk4/6-mediated cancer.

-

ResearchGate. (2016). Synthesis of Ultra-Short-Acting Neuromuscular Blocker GW 0430: A Remarkably Stereo- and Regioselective Synthesis of Mixed Tetrahydroisoquinolinium Chlorofumarates. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). cis-4-Octenedioic acid. PubChem. Retrieved from [Link]

Sources

- 1. cis-4-Octenedioic acid | C8H12O4 | CID 11805205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]

- 3. CA2144312C - Unsaturated aliphatic dicarboxylic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Octenedioic acid | 38561-68-1 [chemicalbook.com]

- 6. Targeting the Heat Shock Protein 90 Dimer with Dimeric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2018106870A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]

- 9. US20190336503A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]

Introduction: The Molecular Architecture of Oct-4-enedioic Acid

An In-depth Technical Guide to the Identification of Functional Groups in Oct-4-enedioic Acid

Oct-4-enedioic acid (C₈H₁₂O₄) is a dicarboxylic acid featuring an eight-carbon chain with a carbon-carbon double bond between the fourth and fifth carbon atoms.[1][2] Its structure presents two primary functional groups that dictate its chemical reactivity and physical properties: two terminal carboxylic acid (-COOH) groups and one internal alkene (C=C) group .[3] For researchers in materials science, polymer synthesis, and drug development, the precise identification and characterization of these functional groups are paramount for predicting reaction outcomes, understanding molecular interactions, and ensuring material purity.

This guide provides a comprehensive, field-proven approach to the unambiguous identification of the carboxylic acid and alkene moieties in Oct-4-enedioic acid. We will move from rapid qualitative chemical tests to definitive spectroscopic analysis, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Part 1: Identification and Characterization of Carboxylic Acid Groups

The presence of two carboxylic acid groups makes Oct-4-enedioic acid acidic and soluble in polar solvents.[1] Their identification relies on their characteristic acidic proton and the unique vibrational modes of the C=O and O-H bonds.

Qualitative Chemical Verification

These initial tests provide rapid, cost-effective, and reliable confirmation of acidic functional groups.

A. Sodium Bicarbonate Test

-

Expertise & Rationale: This is a definitive test for acidic functional groups. Carboxylic acids are strong enough acids to react with a weak base like sodium bicarbonate (NaHCO₃) to produce carbonic acid, which readily decomposes into carbon dioxide gas and water.[4] The resulting effervescence is a clear positive indicator. This test distinguishes carboxylic acids from less acidic functional groups like alcohols, which do not react under these conditions.[4]

-

Experimental Protocol:

-

Dissolve a small sample (approx. 50 mg) of Oct-4-enedioic acid in 2 mL of deionized water in a test tube.

-

Carefully add a 5% aqueous solution of sodium bicarbonate dropwise to the test tube.

-

Observation: The immediate formation of a brisk effervescence (gas bubbles) confirms the presence of a carboxylic acid group.[4]

-

B. Esterification Test (Fischer Esterification)

-

Expertise & Rationale: Carboxylic acids react with alcohols in the presence of a strong acid catalyst (like concentrated H₂SO₄) to form esters, which often have distinctive, fruity odors.[4] This transformation provides secondary chemical evidence for the -COOH group.

-

Experimental Protocol:

-

In a dry test tube, combine a small sample (approx. 50 mg) of Oct-4-enedioic acid with 1 mL of ethanol and 2-3 drops of concentrated sulfuric acid.

-

Gently warm the mixture in a water bath for 2-3 minutes.

-

Carefully pour the cooled reaction mixture into a beaker containing 10 mL of cold water.

-

Observation: Waft the vapors toward your nose; a pleasant, fruity smell indicates the formation of an ester, thereby confirming the presence of a carboxylic acid group.[4]

-

Spectroscopic Identification of the Carboxyl Group

Spectroscopy provides definitive, structural proof of functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR spectroscopy is a powerful tool for identifying functional groups based on their unique bond vibrational frequencies. Carboxylic acids have two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[5][6] The broadness of the O-H band is due to extensive hydrogen bonding, which creates a wide range of bond energies.[7]

-

Expected Absorptions:

-

O-H Stretch: A very broad, strong absorption band appearing in the range of 2500-3300 cm⁻¹ .[5][8] This band is often so wide that it can obscure the C-H stretching signals.

-

C=O Stretch: A sharp, intense absorption peak typically found between 1710 and 1760 cm⁻¹ .[6] For dimeric, saturated carboxylic acids, this peak is centered around 1710 cm⁻¹.[5]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

-

¹H NMR Spectroscopy:

-

Carboxyl Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and appears as a characteristic singlet far downfield, typically in the 10-12 ppm region.[8]

-

Self-Validation: This peak's identity can be confirmed by a "D₂O shake." After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is re-analyzed. The acidic -COOH proton will exchange with deuterium, causing its signal at 10-12 ppm to disappear or significantly diminish, confirming its identity.[6]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The carbon atom of the carboxyl group is also highly deshielded and resonates in a distinct region of the spectrum, typically between 165-185 ppm .[5][6] For an α,β-unsaturated acid, the signal is toward the upfield end of this range (~165 ppm), while for saturated aliphatic acids, it is further downfield (~185 ppm).[5] Since the double bond in Oct-4-enedioic acid is not conjugated with the carboxyl groups, the signal is expected in the aliphatic acid region.

-

Workflow for Carboxylic Acid Identification

Caption: Workflow for Carboxylic Acid Group Identification.

Part 2: Identification and Characterization of the Alkene Group

The C=C double bond in the backbone of Oct-4-enedioic acid is a site of unsaturation, making it susceptible to addition reactions and giving it characteristic spectroscopic signals.

Qualitative Chemical Verification

These tests rely on the reactivity of the pi bond in the alkene.

A. Bromine Water Test

-

Expertise & Rationale: This is a classic test for unsaturation. Alkenes undergo a rapid addition reaction with bromine (Br₂), which is an orange-brown color in solution.[9] The consumption of bromine as it adds across the double bond leads to the disappearance of the orange color.[10][11] This reaction is typically much faster with alkenes than with other functional groups that might react with bromine, such as some aldehydes or alcohols.[10]

-

Experimental Protocol:

-

Dissolve a small sample (approx. 50 mg) of Oct-4-enedioic acid in a suitable solvent (e.g., 2 mL of water or ethanol) in a test tube.

-

Add orange bromine water dropwise while shaking the test tube.

-

Observation: The rapid disappearance of the orange color to yield a colorless solution is a positive test for an alkene.[11]

-

B. Baeyer's Test (Potassium Permanganate Test)

-

Expertise & Rationale: This test uses a strong oxidizing agent, potassium permanganate (KMnO₄), to detect unsaturation. The alkene's double bond is oxidized by the purple permanganate ion (MnO₄⁻), which is itself reduced to manganese dioxide (MnO₂), a brown precipitate.[11][12]

-

Experimental Protocol:

-

Dissolve a small sample (approx. 50 mg) of Oct-4-enedioic acid in 2 mL of water or ethanol in a test tube.

-

Add a 1% aqueous solution of potassium permanganate dropwise while shaking.

-

Observation: The disappearance of the initial purple color and the formation of a brown precipitate (MnO₂) indicates the presence of an alkene.[11]

-

Spectroscopic Identification of the Alkene Group

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: The C=C double bond has a characteristic stretching vibration, although it is typically weaker than the C=O stretch.

-

Expected Absorptions:

-

C=C Stretch: A medium to weak absorption peak in the range of 1600-1670 cm⁻¹ .[13]

-

=C-H Stretch (if applicable): For hydrogens attached directly to the double-bonded carbons, a stretching vibration appears just above 3000 cm⁻¹. This can sometimes be obscured by the broad O-H band of the carboxylic acid.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is highly definitive for identifying alkenes by detecting the unique electronic environment of the vinyl protons and carbons.

-

¹H NMR Spectroscopy:

-

Vinyl Protons (-CH=CH-): The protons directly attached to the double-bond carbons (vinyl protons) are deshielded and typically resonate in the 5-6 ppm range.[14] For Oct-4-enedioic acid, these protons would appear as a multiplet in this region.

-

-

¹³C NMR Spectroscopy:

-

Vinyl Carbons (-C=C-): The sp²-hybridized carbons of the double bond are also deshielded compared to sp³ carbons and appear in the 100-150 ppm range.[14] This provides unambiguous evidence of the alkene group.

-

Workflow for Alkene Identification

Caption: Workflow for Alkene Functional Group Identification.

Part 3: Integrated Data Analysis and Summary

While individual tests are informative, a holistic analysis of all data provides the most conclusive identification. The combination of chemical tests and a full spectroscopic workup leaves no ambiguity.

Summary of Expected Analytical Data

| Functional Group | Analytical Technique | Expected Result / Signal | Rationale |

| Carboxylic Acid | Sodium Bicarbonate Test | Brisk effervescence (CO₂ gas) | Acid-base reaction.[4] |

| FTIR Spectroscopy | Very broad peak at 2500-3300 cm⁻¹ (O-H); Intense, sharp peak at ~1710 cm⁻¹ (C=O) | Hydrogen-bonded O-H and carbonyl stretching vibrations.[5][6] | |

| ¹H NMR Spectroscopy | Broad singlet at ~10-12 ppm (disappears with D₂O) | Deshielded, exchangeable acidic proton.[6][8] | |

| ¹³C NMR Spectroscopy | Signal at ~175-185 ppm | Deshielded carbonyl carbon.[5] | |

| Alkene | Bromine Water Test | Orange color disappears | Electrophilic addition of Br₂ across the C=C bond.[10][11] |

| Baeyer's Test (KMnO₄) | Purple color disappears; brown precipitate forms | Oxidation of the C=C bond by permanganate.[11] | |

| FTIR Spectroscopy | Weak to medium peak at ~1600-1670 cm⁻¹ | C=C bond stretching vibration.[13] | |

| ¹H NMR Spectroscopy | Multiplet signal at ~5-6 ppm | Deshielded vinyl protons.[14] | |

| ¹³C NMR Spectroscopy | Signals in the 100-150 ppm range | Deshielded sp²-hybridized carbons.[14] |

Conclusion

The identification of the functional groups in Oct-4-enedioic acid is a systematic process that combines classical chemical tests with modern spectroscopic techniques. The carboxylic acid groups are reliably confirmed by their acidic reactivity with sodium bicarbonate and their characteristic broad O-H and sharp C=O signals in FTIR, as well as their unique downfield shifts in ¹H and ¹³C NMR. The alkene group is identified by its reactivity in addition reactions with bromine and permanganate, and definitively confirmed by the presence of vinyl proton and carbon signals in NMR spectroscopy. By employing the multi-faceted approach detailed in this guide, researchers can confidently and accurately characterize the molecular structure of Oct-4-enedioic acid, ensuring the integrity and success of their scientific endeavors.

References

- Vertex AI Search. (n.d.). Testing for alkenes. Retrieved February 11, 2026.

- MME Revise. (n.d.). Alkenes Questions and Revision. Retrieved February 11, 2026.

- Chemistry Notes. (2013, September 30). Test of Alkene: A simple approach to practicality. Retrieved February 11, 2026.

- OnLine Math Learning. (n.d.). Alkane, Alkene Tests (video lessons, experiments, examples and solutions). Retrieved February 11, 2026.

- Scribd. (n.d.). Chemical Tests for Organic Compounds. Retrieved February 11, 2026.

- CymitQuimica. (n.d.). CAS 38561-68-1: cis-4-Octenedioic acid. Retrieved February 11, 2026.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.

- Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.

- Quora. (2023, September 14). How to identify carboxylic acid in a chemical lab. Retrieved February 11, 2026.

-

Ferreira, J. M., Jr., et al. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra, 24(2), 024001. [Link]

- Scribd. (n.d.). Tests for Identifying Carboxylic Acids. Retrieved February 11, 2026.

- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Spectroscopic Data: A Case Study on Unsaturated Dicarboxylic Acids. Retrieved February 11, 2026.

-

PubChem. (n.d.). Oct-4-enedioic acid. Retrieved February 11, 2026, from [Link]

- ResearchGate. (2025, August 6). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved February 11, 2026.

- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.

- National Center for Biotechnology Information. (2013, August 19). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved February 11, 2026.

- Metallurgical and Materials Engineering. (n.d.). Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Retrieved February 11, 2026.

- PubMed. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Retrieved February 11, 2026.

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257. [Link]

- MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved February 11, 2026.

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy. Retrieved February 11, 2026.

- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 11, 2026.

- FooDB. (2011, September 21). Showing Compound cis-4-Octenedioic acid (FDB023569). Retrieved February 11, 2026.

- National Institute of Standards and Technology. (n.d.). Hexanedioic acid. Retrieved February 11, 2026.

- PubMed. (2015, September 23). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Retrieved February 11, 2026.

- Pharmaffiliates. (n.d.). CAS No : 48059-97-8 | Product Name : (E)-Oct-4-enedioic Acid. Retrieved February 11, 2026.

- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved February 11, 2026.

- MDPI. (2024, April 20). Application of Fourier-Transform Infrared Spectroscopy for the Assessment of Wine Spoilage Indicators: A Feasibility Study. Retrieved February 11, 2026.

- YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved February 11, 2026.

Sources

- 1. CAS 38561-68-1: cis-4-Octenedioic acid | CymitQuimica [cymitquimica.com]

- 2. Oct-4-enedioic acid | C8H12O4 | CID 84313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound cis-4-Octenedioic acid (FDB023569) - FooDB [foodb.ca]

- 4. quora.com [quora.com]